molecular formula C14H20BrN3O4 B1387839 7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate CAS No. 1000576-75-9

7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate

Cat. No.: B1387839
CAS No.: 1000576-75-9
M. Wt: 374.23 g/mol
InChI Key: NYSOBEDMCSUCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

This compound represents a highly functionalized derivative within the imidazo[1,2-a]pyrazine class of heterocyclic compounds. The compound is formally classified under the Chemical Abstracts Service registration number 1000576-75-9, establishing its unique identity within chemical databases and research literature. The molecular structure encompasses a bicyclic imidazo[1,2-a]pyrazine core system featuring a bromine substituent at position 3, ethyl ester functionality at position 2, and tert-butyl carbamate protection at position 7.

The compound's molecular formula C14H20BrN3O4 indicates the presence of fourteen carbon atoms, twenty hydrogen atoms, one bromine atom, three nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 374.23 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its complex substitution pattern and protecting group strategy. The structural complexity is further characterized by the InChI code 1S/C14H20BrN3O4/c1-5-21-12(19)10-11(15)18-7-6-17(8-9(18)16-10)13(20)22-14(2,3)4/h5-8H2,1-4H3, which provides a standardized representation of the molecular connectivity.

Property Value Reference
CAS Number 1000576-75-9
Molecular Formula C14H20BrN3O4
Molecular Weight 374.23 g/mol
IUPAC Name This compound
InChI Key NYSOBEDMCSUCQS-UHFFFAOYSA-N

The compound exhibits characteristic structural features that position it within the broader category of nitrogen-bridgehead heterocycles, specifically as a member of the dihydroimidazo[1,2-a]pyrazine subfamily. The presence of both electron-withdrawing and electron-donating substituents creates a unique electronic environment that influences its chemical reactivity and potential biological activity. The tert-butyl carbamate group serves as a common protecting group strategy in synthetic chemistry, while the ethyl ester provides additional functionality for further chemical transformations.

Historical Context of Imidazo[1,2-a]pyrazine Research

The development of imidazo[1,2-a]pyrazine chemistry has evolved significantly over several decades, with research efforts initially focused on understanding the fundamental synthetic pathways and reactivity patterns of these bridgehead heterocycles. Early investigations into imidazo[1,2-a]pyrazine derivatives emerged from broader studies of nitrogen-containing heterocyclic systems, where researchers recognized the potential for these compounds to serve as structural analogues of naturally occurring purines and other biologically relevant scaffolds. The systematic exploration of imidazo[1,2-a]pyrazine chemistry gained momentum as synthetic methodologies improved and the pharmaceutical relevance of these structures became increasingly apparent.

Historical research efforts have demonstrated that imidazo[1,2-a]pyrazines exhibit diverse biological activities, leading to sustained interest in their development as therapeutic agents. The recognition that these compounds could function as deazapurine analogues opened new avenues for research, particularly in areas where purine-based structures had shown biological activity. Early synthetic approaches to imidazo[1,2-a]pyrazines relied heavily on classical cyclization reactions, but the development of more sophisticated methodologies has enabled access to increasingly complex derivatives with enhanced selectivity and yield.

The emergence of structure-based drug design approaches in the late twentieth and early twenty-first centuries provided new impetus for imidazo[1,2-a]pyrazine research, as computational methods enabled researchers to better understand the relationship between structural features and biological activity. This period saw the development of systematic structure-activity relationship studies that illuminated the importance of specific substitution patterns and functional groups in determining biological outcomes. The discovery of imidazo[1,2-a]pyrazines as inhibitors of various enzyme systems, including bacterial ATPases and neurological targets, marked significant milestones in the field.

Contemporary research in imidazo[1,2-a]pyrazine chemistry has been driven by advances in synthetic methodology and an improved understanding of biological targets. The development of new synthetic routes, including multicomponent reactions and metal-catalyzed processes, has expanded the accessible chemical space within this family of compounds. Recent years have witnessed particular progress in the development of imidazo[1,2-a]pyrazine derivatives for specialized applications, including enzyme inhibition and receptor modulation, demonstrating the continued relevance of this chemical class in modern pharmaceutical research.

Significance in Heterocyclic Chemistry

Imidazo[1,2-a]pyrazines occupy a position of considerable importance within the broader landscape of heterocyclic chemistry, serving as exemplars of nitrogen-bridgehead fused ring systems that combine synthetic accessibility with structural diversity. The significance of these compounds stems from their unique combination of electronic properties, conformational flexibility, and functional group tolerance, which collectively enable their application across diverse areas of chemical research. The imidazo[1,2-a]pyrazine scaffold provides a versatile platform for structural modification, allowing chemists to systematically explore structure-activity relationships while maintaining core pharmacophoric features.

The structural characteristics of imidazo[1,2-a]pyrazines contribute to their significance as synthetic intermediates and building blocks in organic chemistry. The presence of multiple nitrogen atoms within the bicyclic framework creates opportunities for both coordination chemistry and hydrogen bonding interactions, while the aromatic character of the system provides stability and enables π-π stacking interactions. These features make imidazo[1,2-a]pyrazines particularly valuable in the design of compounds intended for biological applications, where specific intermolecular interactions are often crucial for activity.

From a synthetic perspective, imidazo[1,2-a]pyrazines demonstrate remarkable versatility in their ability to undergo diverse chemical transformations while maintaining structural integrity. The availability of multiple synthetic approaches to these compounds, ranging from traditional cyclization reactions to modern multicomponent processes, reflects their importance as synthetic targets and intermediates. Recent developments in synthetic methodology have further enhanced the accessibility of substituted imidazo[1,2-a]pyrazines, enabling the preparation of libraries of compounds for biological screening and structure-activity relationship studies.

The electronic properties of imidazo[1,2-a]pyrazines contribute significantly to their utility in pharmaceutical chemistry, where the ability to modulate electronic density through substitution patterns enables fine-tuning of biological activity. The nitrogen atoms within the bicyclic system can serve as hydrogen bond acceptors, while substituents on the ring system can introduce additional functionality for specific molecular recognition events. This combination of features has made imidazo[1,2-a]pyrazines attractive scaffolds for the development of enzyme inhibitors, receptor modulators, and other biologically active compounds.

Research Importance and Scientific Applications

The research importance of this compound and related compounds extends across multiple scientific disciplines, with particularly significant contributions to pharmaceutical research, synthetic methodology development, and structure-activity relationship studies. The compound serves as a valuable synthetic intermediate in the preparation of more complex imidazo[1,2-a]pyrazine derivatives, while its specific substitution pattern provides insights into the effects of halogen substitution and protecting group strategies on chemical reactivity and biological activity.

In the context of pharmaceutical research, imidazo[1,2-a]pyrazine derivatives have demonstrated significant potential as inhibitors of various enzyme systems and cellular targets. Recent studies have highlighted the utility of these compounds as selective negative modulators of alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors associated with transmembrane regulatory proteins, demonstrating their potential in neurological applications. The development of structure-activity relationships within this compound class has revealed the importance of specific substitution patterns in achieving selectivity and potency, with brominated derivatives showing particular promise in certain applications.

The application of imidazo[1,2-a]pyrazine derivatives in cancer immunotherapy research represents another significant area of scientific importance. Studies have demonstrated that certain derivatives within this class can function as potent and selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1, which acts as a negative regulator of immune signaling pathways. These findings have opened new avenues for research into combination therapies and immune system modulation, highlighting the potential for imidazo[1,2-a]pyrazine derivatives to contribute to advances in cancer treatment.

Research Application Target/Mechanism Key Findings Reference
Neurological Applications AMPAR/γ-8 Modulation Subnanomolar potency, brain penetration
Antibacterial Research HP0525 ATPase Inhibition Competitive inhibition, IC50 values 6-48 μM
Cancer Immunotherapy ENPP1 Inhibition IC50 values 5.70-9.68 nM, enhanced anti-PD-1 efficacy
Synthetic Methodology Multicomponent Reactions Iodine-catalyzed synthesis, diverse substitution patterns

The synthetic methodology development surrounding imidazo[1,2-a]pyrazine derivatives has contributed significantly to advances in heterocyclic chemistry, with researchers developing new catalytic systems and reaction conditions that enable efficient access to diverse structural variants. The development of iodine-catalyzed multicomponent reactions has provided new pathways for constructing these complex bicyclic systems, while advances in protecting group strategies have enabled more selective functionalization of specific positions within the ring system. These methodological advances have broad implications for synthetic chemistry beyond the immediate scope of imidazo[1,2-a]pyrazine research.

Properties

IUPAC Name

7-O-tert-butyl 2-O-ethyl 3-bromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O4/c1-5-21-12(19)10-11(15)18-7-6-17(8-9(18)16-10)13(20)22-14(2,3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSOBEDMCSUCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2CCN(CC2=N1)C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653335
Record name 7-tert-Butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000576-75-9
Record name 7-tert-Butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Imidazo[1,2-a]pyrazine Core

The synthesis typically begins with the construction of the imidazo[1,2-a]pyrazine scaffold, which can be achieved via cyclization reactions involving appropriate pyrazine derivatives and amino precursors. Common strategies include:

  • Condensation of 2-aminopyrazine derivatives with α-haloketones or α-haloesters, which facilitates ring closure to form the imidazo ring fused to the pyrazine.
  • Use of 5,6-dihydro intermediates to ensure the partial saturation of the ring system, which is crucial for the final compound’s stability and reactivity.

Esterification to Form the 7-Tert-butyl and 2-Ethyl Esters

The dual esterification at positions 2 and 7 involves:

  • Selective protection and deprotection strategies to differentiate the two carboxylic acid groups, allowing for the introduction of tert-butyl and ethyl esters respectively.
  • Common esterification methods include:
    • Reaction with tert-butanol and ethyl alcohol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or using coupling reagents like DCC (dicyclohexylcarbodiimide) for mild conditions.
    • Use of tert-butyl chloroformate or ethyl chloroformate as esterifying agents in the presence of a base for selective ester formation.
  • The order of esterification is critical to avoid scrambling of ester groups and to maintain regioselectivity, often starting with the less hindered site.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC to isolate the pure compound.
  • Characterization is performed using:

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Key Notes
1 Cyclization to form core 2-Aminopyrazine + α-haloketone/ester Formation of 5,6-dihydroimidazo[1,2-a]pyrazine ring
2 Selective bromination N-Bromosuccinimide (NBS) or Br2, controlled Targets 3-position bromination
3 Esterification at position 7 tert-Butanol + acid catalyst or tert-butyl chloroformate Forms tert-butyl ester selectively
4 Esterification at position 2 Ethanol + acid catalyst or ethyl chloroformate Forms ethyl ester selectively
5 Purification Chromatography (flash column/HPLC) Ensures purity and isolation
6 Characterization NMR, MS, elemental analysis Confirms structure and purity

Research Findings and Considerations

  • The selectivity of bromination is influenced by the electronic density of the imidazo[1,2-a]pyrazine ring, and reaction conditions must be carefully controlled to avoid polybromination or substitution at undesired positions.
  • The esterification sequence is crucial; tert-butyl esters are generally more acid-labile, so their introduction is often done last or under mild conditions to prevent cleavage.
  • The 5,6-dihydro nature of the ring provides enhanced stability compared to fully aromatic systems, which facilitates handling and further functionalization.
  • The synthetic route is adaptable for analog synthesis by varying the alkyl groups on the ester moieties or substituents on the pyrazine ring, enabling a broad scope for medicinal chemistry applications.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups within the compound.

  • Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the compound with others.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogenating agents (e.g., bromine). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

  • Biology: : The compound may be used in biological studies to investigate its interactions with various biomolecules and its potential biological activity.

  • Industry: : The compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

7-Tert-butyl 2-ethyl 3-chloro-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate
  • Molecular Formula : C₁₄H₂₀ClN₃O₄
  • Molecular Weight : 329.78 g/mol ().
  • Key Differences : Chlorine (Cl) at position 3 reduces molecular weight compared to bromine (Br). The Cl substituent is less polarizable, leading to weaker halogen bonding and lower reactivity in nucleophilic aromatic substitution (SNAr) compared to Br. This analog is often used as a precursor for further functionalization .
7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate (Non-halogenated)
  • Molecular Formula : C₁₄H₂₁N₃O₄
  • Molecular Weight : 295.33 g/mol ().
  • Key Differences : Absence of halogen simplifies synthesis but limits utility in cross-coupling reactions. The compound exhibits higher solubility in polar solvents due to reduced steric hindrance .

Brominated Imidazopyrazines with Varied Ester Groups

tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
  • Molecular Formula : C₁₁H₁₆BrN₃O₂
  • Molecular Weight : 302.17 g/mol ().
  • Key Differences: Lacks the ethyl ester at position 2, reducing steric bulk. This simplification may enhance crystallinity, as evidenced by X-ray diffraction studies on similar brominated triazinones ().
(R)-N-(3-(8-Amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide (Compound 23)
  • Molecular Weight : 421.1 g/mol ().
  • Key Differences: Incorporation of cyano and methoxypyrazine groups enhances binding affinity in enzyme inhibition studies.

Crystallography and Molecular Packing

X-ray studies on brominated pyrazolo-triazinones () reveal that bromine at position 3 induces C–Br···π interactions and alters dihedral angles between aromatic rings. These features influence solubility and melting points, which are critical for formulation in pharmaceuticals.

Physicochemical and Functional Properties

Property Target Compound 3-Chloro Analog Non-Halogenated Analog
Molecular Weight (g/mol) 374.23 329.78 295.33
Halogen Reactivity High (Br) Moderate (Cl) None
Solubility (DCM/MeOH) High High Very High
Melting Point Not Reported Not Reported 2–8°C (storage)

Biological Activity

7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound has the following chemical formula:

C14H20BrN3O4\text{C}_{14}\text{H}_{20}\text{BrN}_{3}\text{O}_{4}
  • Molecular Weight : 374.23 g/mol
  • CAS Number : 1000576-75-9
  • IUPAC Name : this compound
  • Physical Form : Solid

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-a]pyrazines possess antimicrobial properties. The presence of bromine and tert-butyl groups may enhance these effects by increasing lipophilicity and altering membrane permeability.
  • Anticancer Properties : Compounds within this class have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves apoptosis induction and cell cycle arrest in various cancer cell lines.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to disease pathways. For instance, its structural features may allow it to interact with targets such as kinases or phosphatases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast and lung cancer cell lines
Enzyme InhibitionInhibits specific kinases involved in cell signaling

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activity. One derivative demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study concluded that the compound's ability to induce apoptosis was linked to the activation of caspase pathways.

Mechanistic Insights

Mechanistic studies suggest that the compound interacts with cellular targets through hydrogen bonding and hydrophobic interactions. The bromine atom enhances its binding affinity to protein targets due to its electronegative nature.

Q & A

Q. Table: Representative NMR Data from Analogous Compounds

Position1H Shift (ppm)13C Shift (ppm)Functional GroupSource
tert-Butyl1.40 (s)28.2Boc-protected amine
Ethyl OCH₂4.20 (q)60.5Ester carbonyl
Imidazo C-Br-115.7Brominated position

Advanced: How can reaction intermediates and byproducts be systematically analyzed during synthesis?

Answer:

  • LC-MS/Purification : Use LC-MS to track intermediates (e.g., tert-butyl-protected amine at m/z 515.2 [M+H]+ in ). Flash chromatography (e.g., MeOH/DCM gradients) resolves polar byproducts .
  • Byproduct Identification : For bromination side reactions (e.g., di-substitution), employ HRMS and 2D NMR (COSY, HSQC) to differentiate positional isomers .
  • Kinetic Analysis : Monitor reaction rates under varying temperatures to optimize bromine incorporation (critical for avoiding over-halogenation).

Advanced: What computational methods predict the reactivity of the bromine substituent in further functionalization?

Answer:

  • DFT Calculations : Model electrophilic aromatic substitution (EAS) to predict bromine’s lability. For example, calculate Fukui indices to identify electron-deficient positions prone to nucleophilic attack .
  • Molecular Docking : If targeting biological activity, dock the compound into enzyme active sites (e.g., kinase inhibitors) to assess bromine’s steric/electronic effects .
  • Solvent Modeling : Use COSMO-RS to predict solubility and reaction efficiency in polar aprotic solvents (e.g., DMF or DCM) .

Advanced: How can contradictions in spectral data across studies be resolved?

Answer:

  • Reference Standards : Compare with authenticated spectra of structurally analogous compounds (e.g., tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7-carboxylate in ) .
  • Dynamic NMR : Resolve tautomerism or rotational barriers (e.g., hindered rotation in dihydroimidazo rings) by variable-temperature NMR .
  • Cross-Validation : Reconcile IR carbonyl stretches with X-ray crystallography data (if available) to confirm ester vs. amide configurations .

Advanced: What strategies optimize the compound’s stability under storage or experimental conditions?

Answer:

  • Light/Temperature Sensitivity : Store at -20°C in amber vials; avoid prolonged exposure to moisture (tert-butyl esters hydrolyze in acidic/aqueous conditions) .
  • Inert Atmosphere : Use argon/vacuum sealing for long-term storage to prevent oxidation of the dihydroimidazo ring .
  • Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Advanced: How can regioselectivity challenges in modifying the imidazo-pyrazine core be addressed?

Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer bromine or ethyl ester placement .
  • Metal Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki for aryl substitutions) after converting bromine to a better leaving group (e.g., OTf) .
  • Microwave Synthesis : Enhance regioselectivity in heterocyclic reactions via controlled heating (e.g., 150°C for 10 minutes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate
Reactant of Route 2
7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.